3-(Trifluoromethylthio)aniline

Medicinal Chemistry Drug Design Physicochemical Properties

3-(Trifluoromethylthio)aniline (CAS 369-68-6) is a fluorinated aromatic amine featuring a trifluoromethylthio (–SCF₃) substituent at the meta position relative to the amino group. This structural motif imparts enhanced lipophilicity (LogP 3.46) and metabolic stability, making it a versatile intermediate for the synthesis of pharmaceuticals and agrochemicals.

Molecular Formula C7H6F3NS
Molecular Weight 193.19 g/mol
CAS No. 369-68-6
Cat. No. B1301046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Trifluoromethylthio)aniline
CAS369-68-6
Molecular FormulaC7H6F3NS
Molecular Weight193.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)SC(F)(F)F)N
InChIInChI=1S/C7H6F3NS/c8-7(9,10)12-6-3-1-2-5(11)4-6/h1-4H,11H2
InChIKeyDENPAKQJZNDKEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Trifluoromethylthio)aniline (CAS 369-68-6): High-Purity Meta-Substituted SCF3 Aromatic Amine Building Block for Pharmaceutical and Agrochemical Intermediates


3-(Trifluoromethylthio)aniline (CAS 369-68-6) is a fluorinated aromatic amine featuring a trifluoromethylthio (–SCF₃) substituent at the meta position relative to the amino group . This structural motif imparts enhanced lipophilicity (LogP 3.46) and metabolic stability, making it a versatile intermediate for the synthesis of pharmaceuticals and agrochemicals . The compound is commercially available with high purity (≥96% to 98%) and defined physicochemical properties including a boiling point of 221–224°C, density of 1.342 g/mL at 25°C, and refractive index n20/D of 1.522 .

Why 3-(Trifluoromethylthio)aniline (CAS 369-68-6) Cannot Be Replaced by Common Analogs in Regioselective Synthesis and Drug Design


The meta-substituted –SCF₃ group in 3-(trifluoromethylthio)aniline confers a unique combination of strong electron-withdrawing character (Hammett σₚ = 0.50 for –SCF₃) and high lipophilicity (Hansch π = 1.44 for –SCF₃) that is distinct from both the para isomer and alternative fluoroalkyl groups [1]. Substitution with 4-(trifluoromethylthio)aniline alters the electronic distribution on the aromatic ring, affecting regioselectivity in downstream reactions such as Friedel-Crafts alkylation and diazonium coupling . Replacement with 3-(trifluoromethyl)aniline (–CF₃, π = 0.88) or 3-(trifluoromethoxy)aniline (–OCF₃, π = 1.04) significantly reduces lipophilicity, potentially compromising membrane permeability and metabolic stability of derived bioactive molecules [2].

Quantitative Differentiation of 3-(Trifluoromethylthio)aniline (CAS 369-68-6) from Structural Analogs: Key Physicochemical and Synthetic Parameters


Enhanced Lipophilicity (LogP) of Meta-Substituted SCF₃ Aniline Compared to CF₃ and OCF₃ Analogs

The meta-substituted –SCF₃ group significantly elevates the calculated partition coefficient (LogP) of the aniline core relative to the –CF₃ and –OCF₃ analogs. This differential lipophilicity translates to predicted higher membrane permeability and improved bioavailability of derived drug candidates [1].

Medicinal Chemistry Drug Design Physicochemical Properties

Distinct Electronic and Steric Profile of Meta-SCF₃ Aniline Enabling Regioselective Friedel-Crafts Alkylation

3-(Trifluoromethylthio)aniline participates in regioselective Friedel-Crafts alkylation with hexafluoroacetone sesquihydrate, a transformation that leverages the specific electronic activation and steric shielding conferred by the meta –SCF₃ group. The para isomer (4-(trifluoromethylthio)aniline) exhibits a different regiochemical outcome due to altered resonance and inductive effects .

Organic Synthesis Reaction Development Fluorinated Building Blocks

Meta-Position –SCF₃ Substitution Provides Distinct Hydrogen Bonding Acceptor Capacity Compared to –CF₃ Analogs

The sulfur atom in the –SCF₃ group can participate in non-covalent interactions (e.g., σ-hole bonding, chalcogen bonding) that are absent in the –CF₃ analog. This differential interaction profile may influence binding affinity and selectivity in target proteins. The meta-substitution pattern also affects the pKa of the aniline NH₂ group relative to the para isomer, impacting protonation state at physiological pH .

Structural Biology Molecular Recognition Physicochemical Properties

Optimal Application Scenarios for 3-(Trifluoromethylthio)aniline (CAS 369-68-6) Based on Differentiated Properties


Synthesis of Ortho-Alkylated Aniline Derivatives via Regioselective Friedel-Crafts Chemistry

Utilize 3-(trifluoromethylthio)aniline in Friedel-Crafts alkylation with hexafluoroacetone sesquihydrate to access ortho-alkylated aniline derivatives. This transformation capitalizes on the specific electronic activation provided by the meta –SCF₃ group, a regiochemical outcome that differs from the para isomer .

Design of CNS-Penetrant Drug Candidates Requiring High Lipophilicity

Incorporate 3-(trifluoromethylthio)aniline as a lipophilic building block in lead optimization programs targeting CNS disorders. The elevated LogP (3.46) compared to –CF₃ (2.02) and –OCF₃ (~2.5) analogs predicts superior blood-brain barrier permeability .

Preparation of Agrochemical Intermediates with Improved Environmental Persistence

Employ 3-(trifluoromethylthio)aniline in the synthesis of novel insecticides and acaricides. The –SCF₃ group confers enhanced metabolic stability and lipophilicity, which can prolong residual activity in field applications compared to non-fluorinated or –CF₃ analogs .

Exploration of Novel Chemical Space through Sulfur-Mediated Non-Covalent Interactions

Leverage the unique σ-hole and chalcogen bonding capabilities of the –SCF₃ sulfur atom in fragment-based drug discovery. This interaction modality is absent in –CF₃ and –OCF₃ analogs, offering a distinct avenue for modulating protein-ligand binding .

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